Erbstatin

概要

説明

エルブスタチンは、上皮成長因子受容体関連チロシンキナーゼを阻害することで知られる化合物です。 グラム陽性菌の培地で初めて発見され、その後、特にがん治療における治療の可能性について研究されてきました .

準備方法

エルブスタチンは、さまざまな化学経路で合成することができます。一般的な方法の1つは、メチル2,5-ジヒドロキシシンナメートを安定なアナログとして使用することです。 この化合物は、2,5-ジヒドロキシベンズアルデヒドとマロン酸をピペリジンの存在下で反応させ、続いてメタノールでエステル化することにより合成されます . 工業生産方法では、通常、同様の合成経路が採用されますが、高収率と純度を確保するために、大規模生産用に最適化されています .

化学反応の分析

エルブスタチンは、次のようないくつかのタイプの化学反応を起こします。

酸化: エルブスタチンは、反応性キノン中間体を生成する酸化を受ける可能性があり、その後、複数の1,4-マイケル型付加によってタンパク質求核剤を架橋することができます.

還元: エルブスタチンの還元反応はそれほど一般的ではありませんが、特定の用途のために構造を修飾するために使用することができます。

置換: エルブスタチンは、特にヒドロキシル基を含む置換反応を受けることができ、生物活性を高める可能性のあるさまざまな誘導体を生成します.

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、一般的にキノン中間体と架橋タンパク質です .

科学研究における用途

エルブスタチンは、科学研究において幅広い用途を持っています。

科学的研究の応用

Scientific Research Applications

-

Cancer Treatment

- Inhibition of Tumor Growth : Erbstatin has been shown to inhibit the growth of various cancer cell lines, including human epidermoid carcinoma (A-431) and gastric carcinoma cells (TMK-1). The IC50 values for these cell lines are approximately 3.6 µg/ml and lower for gastric carcinoma cells, indicating effective growth inhibition at relatively low concentrations .

- Mechanistic Insights : Studies have indicated that this compound not only inhibits tyrosine kinase activity but also modulates post-transcriptional processes, such as reducing membrane-bound TGF-alpha precursor levels without altering its mRNA expression .

-

Preclinical Studies

- Animal Models : In mouse models of cancer, this compound has shown antineoplastic activity against L-1210 leukemia when combined with stabilizing agents like foroxymithine . Additionally, its effects on canine appendicular osteosarcoma have been explored, with this compound analogs demonstrating significant cell growth inhibitory effects in vitro .

- Pharmacological Studies

Case Studies and Clinical Insights

- A study examining this compound's effects on six human gastric-carcinoma cell lines revealed that it effectively inhibited EGF-induced growth in a dose-dependent manner. The study highlighted its potential as a therapeutic agent for gastric cancer .

- Research involving canine osteosarcoma indicated that this compound analogs could enhance the efficacy of traditional chemotherapy agents like carboplatin, suggesting a synergistic approach to treatment .

Data Summary

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Description | IC50 Values |

|---|---|---|

| Human Epidermoid Carcinoma | Inhibits cell growth significantly | 3.6 µg/ml |

| Gastric Carcinoma | Inhibits EGF-induced growth across multiple cell lines | Varies (lower than 3.6 µg/ml) |

| Mouse Leukemia | Antineoplastic activity when combined with stabilizing agents | Not specified |

| Canine Osteosarcoma | Significant growth inhibition with analogs | Not specified |

作用機序

エルブスタチンは、上皮成長因子受容体関連チロシンキナーゼの活性を阻害することにより、その効果を発揮します。この阻害は、基質に対して競合的であり、アデノシン三リン酸に対して非競合的です。 受容体上のチロシン残基のリン酸化を阻害することにより、エルブスタチンは、細胞増殖と生存に関与する下流のシグナル伝達経路の活性化を防ぎます . エルブスタチンの主な分子標的は、上皮成長因子受容体とErbB受容体ファミリーの他のメンバーです .

類似の化合物との比較

エルブスタチンは、上皮成長因子受容体関連チロシンキナーゼの特異的な阻害という点で、チロシンキナーゼ阻害剤の中でユニークです。類似の化合物には以下のようなものがあります。

ゲフィチニブ: 別の上皮成長因子受容体阻害剤ですが、化学構造と作用機序が異なります.

チロホスチンAG825: ErbBキナーゼも阻害する化合物で、炎症の軽減と好中球のアポトーシス促進に可能性を示しています.

カフェイン酸フェニルエチルエステル: エルブスタチンと同様に、細胞タンパク質の架橋を誘発できる関連化合物.

エルブスタチンのユニークさは、上皮成長因子受容体関連チロシンキナーゼの特異的な阻害と、反応性キノン中間体への酸化によるタンパク質架橋を誘発する能力にあります .

類似化合物との比較

Erbstatin is unique among tyrosine kinase inhibitors due to its specific inhibition of the epidermal growth factor receptor-associated tyrosine kinase. Similar compounds include:

Gefitinib: Another epidermal growth factor receptor inhibitor, but with a different chemical structure and mechanism of action.

Tyrphostin AG825: A compound that also inhibits ErbB kinases and has shown potential in reducing inflammation and promoting apoptosis in neutrophils.

Caffeic acid phenylethyl ester: A related compound that can induce cross-linking of cellular proteins, similar to this compound.

This compound’s uniqueness lies in its specific inhibition of the epidermal growth factor receptor-associated tyrosine kinase and its ability to induce protein cross-linking through oxidation to reactive quinone intermediates .

生物活性

Erbstatin is a potent inhibitor of protein tyrosine kinases, particularly the epidermal growth factor (EGF) receptor kinase. This compound has garnered attention due to its ability to modulate signaling pathways involved in cell proliferation, differentiation, and survival. Below, we explore its biological activity through detailed research findings, case studies, and data tables.

This compound functions primarily as a slow-binding inhibitor of the EGF receptor tyrosine kinase. Its inhibitory action is characterized as a partial competitive inhibition concerning ATP and peptide substrates. This suggests that this compound binds to a site distinct from the ATP and peptide binding sites, thereby reducing the enzyme's affinity for these substrates .

Comparison of Inhibition Modes

| Compound | Inhibition Type | ATP Interaction | Peptide Interaction |

|---|---|---|---|

| This compound | Partial Competitive | Competitive | Non-competitive |

| RG 14921 | Non-Competitive | Non-competitive | Non-competitive |

The distinct modes of inhibition exhibited by this compound and its analogs indicate a complex structure of the catalytic center within the kinase domain, allowing for diverse regulatory mechanisms .

Biological Activity in Cancer Models

This compound has been evaluated for its effects on various cancer cell lines. In studies involving canine appendicular osteosarcoma, this compound and its analogs demonstrated significant growth inhibitory effects across multiple cell lines. This suggests that this compound may play a role in therapeutic strategies for osteosarcoma by targeting specific signaling pathways related to tumor growth .

Case Studies

- Canine Osteosarcoma : Research indicated that this compound analogs significantly inhibited cell proliferation in osteosarcoma models. The study highlighted that these compounds could enhance the efficacy of conventional chemotherapy agents like doxorubicin and carboplatin .

- EGF Receptor Kinase Studies : In vitro studies showed that this compound effectively inhibited EGF receptor activity, which is crucial for understanding its potential application in treating cancers where EGF signaling is dysregulated .

Research Findings

Recent investigations have focused on the implications of this compound in various biological contexts:

- Inhibition of EGF Receptor Kinase : this compound has been shown to inhibit EGF receptor kinase activity effectively, leading to reduced cellular proliferation in cancer models .

- Cell Signaling Modulation : The compound alters downstream signaling pathways such as AKT and MAPK, which are pivotal in cancer progression. This modulation can lead to decreased tumor growth and improved responses to other treatments .

Summary of Key Findings

- Potency : this compound exhibits potent inhibition against EGF receptor kinases, with implications for cancer therapy.

- Selectivity : The compound's selective inhibition profile suggests potential for targeted therapies.

- Combination Therapies : this compound may enhance the effectiveness of existing chemotherapeutic agents.

特性

CAS番号 |

100827-28-9 |

|---|---|

分子式 |

C9H9NO3 |

分子量 |

179.17 g/mol |

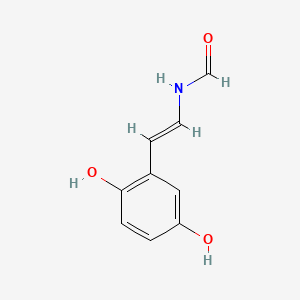

IUPAC名 |

N-[(E)-2-(2,5-dihydroxyphenyl)ethenyl]formamide |

InChI |

InChI=1S/C9H9NO3/c11-6-10-4-3-7-5-8(12)1-2-9(7)13/h1-6,12-13H,(H,10,11)/b4-3+ |

InChIキー |

SIHZWGODIRRSRA-ONEGZZNKSA-N |

SMILES |

C1=CC(=C(C=C1O)C=CNC=O)O |

異性体SMILES |

C1=CC(=C(C=C1O)/C=C/NC=O)O |

正規SMILES |

C1=CC(=C(C=C1O)C=CNC=O)O |

外観 |

Solid powder |

Key on ui other cas no. |

100827-28-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Erbstatin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。